6-Quinolinylboronic acid hydrate
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Overview
Description
6-Quinolinylboronic acid hydrate is a boronic acid derivative with the molecular formula C9H8BNO2·H2O It is a compound of interest in various fields of chemistry due to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinylboronic acid hydrate typically involves the reaction of 6-bromoquinoline with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 6-bromoquinoline with a boronic acid or boronate ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst loading. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Quinolinylboronic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
6-Quinolinylboronic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It serves as a probe for detecting saccharides due to its ability to form reversible covalent bonds with diols.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Quinolinylboronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and enzyme inhibitors. The compound interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-5-boronic acid
- Quinoline-7-boronic acid
- Isoquinolinylboronic acid
Uniqueness
6-Quinolinylboronic acid hydrate is unique due to its specific position of the boronic acid group on the quinoline ring, which imparts distinct reactivity and binding properties. This positional specificity allows for selective interactions with target molecules, making it valuable in applications where precise molecular recognition is required .
Properties
IUPAC Name |
quinolin-6-ylboronic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.H2O/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12-13H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLOBMSWRCIASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CC=C2)(O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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